Product packaging for HOX4E protein(Cat. No.:CAS No. 148196-77-4)

HOX4E protein

Cat. No.: B1177529
CAS No.: 148196-77-4
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Description

The HOX4E protein, more commonly referred to in modern literature as HOXD10 , is a sequence-specific transcription factor encoded by a member of the Abd-B homeobox family. It contains a homeobox DNA-binding domain and is part of a cluster of homeobox D genes located on chromosome 2 . This nuclear protein is expressed in developing limb buds and plays a critical role in differentiation and limb development . As a Hox transcription factor, HOX4E (HOXD10) is pivotal for patterning and morphological identity along the anterior-posterior axis during embryogenesis . Its function, like that of other Hox proteins, is regulated through complex formation with cofactors such as PBX and MEIS, which enhance its DNA-binding specificity and functional selectivity . The activity of Hox proteins can also be modulated by post-translational modifications and dynamic changes in their subcellular localization . Key Research Applications: Limb Development Studies: Investigate the molecular mechanisms governing vertebrate limb patterning and morphogenesis. Disease Research: Study the protein's role in genetic disorders; mutations in the HOXD10 gene have been associated with congenital vertical talus (rocker-bottom foot) and Charcot-Marie-Tooth-like foot deformities . Transcriptional Regulation: Explore the principles of Hox target gene regulation and its impact on cell fate specification. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

148196-77-4

Molecular Formula

C7H5N3O

Synonyms

HOX4E protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Homeobox Proteins

Structural Similarities and Differences

Homeobox proteins share a conserved homeodomain but diverge in flanking sequences, leading to functional specialization. Below is a structural comparison of HOX4E with closely related proteins:

Protein UniProt ID Gene Location Homeodomain Position Key Aliases
HOX4E Q5BL00 Chr 2 (Human) AA 180–240 HOXD8, HOX5.4, HOX4
HOXD10 P28358 Chr 2 (Human) AA 200–260 HOX4D, HOX4E (context-dependent)
HOXD8 P28356 Chr 2 (Human) AA 190–250 HOX4.3, HOX5.4

Structural Notes:

  • HOX4E and HOXD10 share overlapping aliases (e.g., HOX4E) due to historical nomenclature inconsistencies .
  • All three proteins reside on chromosome 2 but regulate distinct developmental pathways due to variations in non-homeodomain regions .

Functional Roles and Mechanisms

HOX4E
  • Role in Osteogenesis : HOX4E is essential for BM-MSC differentiation into osteoblasts. NF90-HOX4E axis disruption reduces ALP activity and mineralization, contributing to AIS-related osteoporosis .
  • Regulatory Partners : Binds NF90 to modulate chromatin accessibility at osteogenic gene loci (e.g., RUNX2) .
HOXD10
  • Limb Development : HOXD10 guides limb bud patterning and digit formation. Mutations cause congenital vertical talus and Charcot-Marie-Tooth-like foot deformities .
  • Disease Links : Associated with Wilms tumor due to dysregulated cell proliferation in kidney development .
HOXD8
  • Neural and Skeletal Development : HOXD8 regulates vertebral column formation and neural tube closure in murine models .

Expression Patterns and Tissue Specificity

Protein Primary Tissues Developmental Stage Key References
HOX4E Bone marrow, spinal tissue Postnatal osteogenesis
HOXD10 Limb buds, kidneys Embryogenesis
HOXD8 Neural tube, somites Mid-gestation

Disease Associations

Protein Associated Diseases Mechanism References
HOX4E Acute idiopathic scoliosis, osteoporosis NF90-HOX4E axis disruption → impaired BM-MSC differentiation
HOXD10 Congenital vertical talus, Wilms tumor Loss-of-function mutations → aberrant limb/kidney development
HOXD8 Neural tube defects (animal models) Gene knockout → spinal malformations

Preparation Methods

In Vitro Wheat Germ Expression

The wheat germ cell-free system has emerged as a robust platform for HOX4E synthesis, particularly for producing tag-fused variants. According to Abnova’s protocol, the recombinant human HOXD10 GST-tagged protein is expressed in a wheat germ lysate supplemented with T7 RNA polymerase and amino acid mixtures. The reaction mixture typically includes:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 10 mM reduced glutathione for affinity purification

  • Protease inhibitors to prevent degradation

Post-expression, the protein is purified via glutathione sepharose affinity chromatography, yielding concentrations of 0.5–1.2 mg/mL. A critical optimization step involves adjusting Mg²⁺ concentrations (1.5–2.5 mM) to enhance translation efficiency, as lower levels reduce ribosomal fidelity.

Mammalian Cell-Based Expression

Chinese hamster ovary (CHO) cells provide a eukaryotic environment for producing HOX4E with native post-translational modifications. The workflow involves:

  • Cell culture : CHO cells are grown in suspension at 37°C under 5% CO₂ until reaching mid-log phase (4–5 × 10⁶ cells/mL).

  • Harvesting : Cells are centrifuged at 200 × g for 5 min and washed with HEPES-based buffer (40 mM HEPES-KOH, 100 mM NaOAc, 4 mM DTT).

  • Mechanical lysis : Cells are lysed using 23–27-gauge needles, achieving >90% lysis efficiency.

Table 1: CHO Lysate Preparation Parameters

ParameterValue
Cell density4.0 × 10⁸ cells/mL
Lysis buffer volume25 mL per 1 g cell pellet
Centrifugation speed30,000 × g for 30 min
Final storage condition–80°C in 50 mM Tris-HCl

Cell-Free Protein Synthesis (CFPS) Platforms

HeLa Cell Extract Preparation

HeLa-derived extracts enable rapid HOX4E synthesis without cellular viability constraints. The protocol involves:

  • Extract preparation : Resuspend HeLa cells in extraction buffer (20 mM HEPES-KOH, 135 mM KOAc, 1.655 mM Mg(OAc)₂) and lyse via nitrogen cavitation.

  • Desalting : Supernatants are passed through PD-10 columns to remove endogenous nucleotides.

  • Nuclease treatment : S7 nuclease (7,500 U/mL) eliminates contaminating DNA/RNA.

Yields from HeLa CFPS systems range from 50–200 μg/mL, depending on mRNA stability and energy regeneration systems (e.g., creatine phosphate/kinase).

Insect Cell Lysate Optimization

Insect cell extracts offer scalability for large-scale HOX4E production. Key modifications include:

  • Reaction composition : 50% v/v insect lysate, 20% glycerol, and 320 μg/mL mRNA.

  • Energy mix : 20 mM creatine phosphate and 200 μg/mL creatine kinase sustain translation for 6–8 hours.

Purification and Fractionation Strategies

Affinity Chromatography

GST-tagged HOX4E is purified using glutathione sepharose, with elution buffers containing 10–20 mM reduced glutathione. A common challenge is non-specific binding, mitigated by increasing NaCl concentration (150–300 mM) in wash buffers.

Isoelectric Precipitation

For untagged HOX4E, isoelectric precipitation at pH 5.2–5.8 (theoretical pI = 6.1) achieves 70–80% recovery. Trichloroacetic acid (TCA) at 10% w/v precipitates contaminants while retaining HOX4E in the soluble fraction.

Subcellular Fractionation

HOX4E’s nuclear localization necessitates fractionation to enrich functional protein:

  • Nuclear isolation : Treat cells with digitonin (0.01% w/v) to permeabilize plasma membranes.

  • Differential centrifugation : 800 × g for 10 min pellets nuclei, while 100,000 × g sediments membrane-bound proteins.

Quality Control and Functional Validation

SDS-PAGE and Western Blotting

HOX4E runs at ~33 kDa on 12% SDS-PAGE gels. Commercial antibodies (e.g., Abnova H00003236-P01) detect both native and recombinant forms.

Activity Assays

Electrophoretic mobility shift assays (EMSAs) confirm DNA-binding activity using a 5′-TAATAA-3′ probe. ≥90% purity is required for consistent results .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for identifying HOX4E expression patterns in developmental studies?

  • Methodology : Use in situ hybridization to localize HOX4E mRNA in tissue sections or embryos, combined with quantitative PCR (qPCR) for temporal expression profiling. Immunohistochemistry with validated antibodies (e.g., HOXD8 Polyclonal Antibody ) can confirm protein localization. For high-throughput screening, RNA-seq or single-cell sequencing provides genome-wide expression data. Ensure proper controls (e.g., wild-type vs. knockout models) and replicate experiments to address biological variability .

Q. How can researchers validate HOX4E’s DNA-binding specificity and functional targets?

  • Methodology : Employ electrophoretic mobility shift assays (EMSAs) to test HOX4E binding to putative DNA motifs. For genome-wide profiling, use Chromatin Immunoprecipitation sequencing (ChIP-seq) with antibodies specific to HOX4E . Functional validation involves luciferase reporter assays to measure transcriptional activation/repression of candidate promoters. Cross-reference with databases like UniProt (Q5BL00 for human, P23463 for mouse ) to confirm conserved binding domains.

Q. What structural analysis tools are suitable for studying HOX4E’s homeodomain?

  • Methodology : Utilize Foldseek for rapid protein structure alignment against existing databases (e.g., AlphaFold or SCOP ). Molecular dynamics simulations can predict conformational changes upon DNA binding. Pair with X-ray crystallography or Cryo-EM for empirical validation. Annotate structural motifs (e.g., helix-turn-helix) using tools like PyMOL or ChimeraX .

Advanced Research Questions

Q. How do HOX4E’s antagonistic interactions with HOXD9/HOXD10 influence transcriptional regulation?

  • Methodology : Use cotransfection assays in model cell lines to assess competitive binding at shared regulatory elements (e.g., HCR regions ). Quantify transcriptional output via dual-luciferase systems. Proximity ligation assays (PLAs) or co-immunoprecipitation (Co-IP) can confirm physical interactions between HOX4E and other HOX proteins. Analyze dose-dependent effects using titrated expression vectors .

Q. What strategies resolve contradictions in HOX4E’s role across developmental contexts?

  • Methodology : Conduct cross-species comparative studies (e.g., murine vs. human models) to assess functional conservation. Perform conditional knockout models to isolate tissue-specific effects. Integrate multi-omics data (e.g., ATAC-seq for chromatin accessibility) to identify context-dependent cofactors. Address discrepancies by replicating experiments under standardized conditions (e.g., serum-free media, controlled oxygen levels ).

Q. How can post-translational modifications (PTMs) of HOX4E be systematically characterized?

  • Methodology : Use mass spectrometry (MS)-based phosphoproteomics to identify phosphorylation sites, referencing databases like qPhos . For functional studies, generate PTM-mimetic mutants (e.g., serine-to-glutamate substitutions) and test their impact on nuclear localization or DNA binding via subcellular fractionation and EMSA. Pair with kinase inhibitor screens to identify regulatory pathways .

Q. What statistical approaches are robust for analyzing HOX4E knockout phenotypic data?

  • Methodology : Apply mixed-effects models to account for litter effects in animal studies. Use principal component analysis (PCA) to reduce dimensionality in high-throughput datasets (e.g., RNA-seq). For sparse phenotypes, employ Bayesian hierarchical models to estimate effect sizes. Validate findings with Bonferroni correction for multiple comparisons .

Data Reproducibility and Transparency

Q. How should researchers document HOX4E-related data for reproducibility?

  • Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw sequencing data in public repositories (e.g., GEO or ENCODE ). Include detailed methods for antibody validation (clones, dilution ratios) and statistical parameters (e.g., p-value thresholds, software versions ). Use schematics to clarify experimental workflows, as recommended in Nature Research’s reproducibility standards .

Cross-Disciplinary Integration

Q. How can HOX4E studies leverage bioinformatics pipelines for pathway analysis?

  • Methodology : Input ChIP-seq or RNA-seq data into tools like DAVID or Enrichr for pathway enrichment. Use STRING-db to map HOX4E interaction networks, filtering for high-confidence (e.g., experimental) evidence. Integrate with clinical databases (e.g., ClinVar) to explore associations with developmental disorders .

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